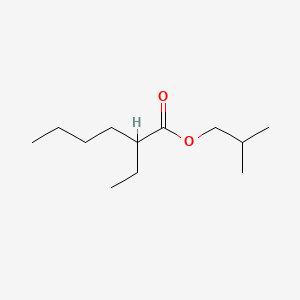

Isobutyl 2-ethylhexanoate

描述

Contextualization of Isobutyl 2-ethylhexanoate (B8288628) within the Ester Functional Group

Esters are a pivotal functional group in organic chemistry, defined by a carbonyl center bound to two oxygen atoms, one of which is connected to an alkyl or aryl group. ulprospector.com Their general structure, RCOOR', is a result of the condensation reaction between a carboxylic acid and an alcohol, a process known as esterification. researchgate.net This reaction is fundamental to both synthetic and natural chemistry, giving rise to a vast array of compounds with diverse properties and functions. ulprospector.com

Isobutyl 2-ethylhexanoate, with the chemical formula C12H24O2, is the ester formed from 2-ethylhexanoic acid and isobutanol. chemicalbook.com Its structure features a branched alkyl chain on both the carboxylic acid and the alcohol moieties, which significantly influences its physical and chemical properties. This branching distinguishes it from linear esters and is a key determinant of its utility.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-methylpropyl 2-ethylhexanoate |

| Synonyms | This compound, Hexanoic acid, 2-ethyl-, 2-methylpropyl ester |

| CAS Number | 7434-89-1 |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

This table presents the fundamental chemical identifiers for this compound.

Significance of Branched Alkyl Esters in Chemical Science and Industry

Branched alkyl esters, such as this compound, represent a crucial class of compounds with widespread industrial relevance. Their branched structure imparts unique characteristics that are highly sought after in various applications. google.com

One of the most significant applications of branched esters is in the cosmetics and personal care industry, where they are utilized as emollients. ulprospector.comaston-chemicals.com Their molecular structure affects their spreading properties and skin feel, with branched esters often providing a desirable non-greasy and soft sensation. aston-chemicals.comcosmeticsbusiness.com The branching hinders close packing of the molecules, which can influence the viscosity and absorption characteristics of formulations. cosmeticsbusiness.com In general, highly branched esters exhibit greater hydrolytic stability compared to their linear counterparts. ulprospector.com

Beyond cosmetics, branched esters are important in the formulation of lubricants and plasticizers. Their branching can disrupt the formation of crystalline structures at low temperatures, thereby improving the cold-flow properties of lubricants. researchgate.net Metal salts of branched-chain carboxylic acids like 2-ethylhexanoic acid are also used as catalysts and stabilizers in various industrial processes. researchgate.net The versatility of branched esters makes them a subject of ongoing research for the development of new materials with tailored properties. google.com

Current Research Trajectories and Identified Knowledge Gaps for this compound

Current research involving this compound has often been in the context of its formation as a by-product in industrial processes. For instance, one study identified this compound as a by-product in the synthesis of powder coating polyester (B1180765) resins catalyzed by organotin compounds. doaj.orgresearchgate.net The identification was carried out using gas chromatography-mass spectrometry (GC-MS), which provided detailed information about its presence and other side products. researchgate.net

Table 2: GC-MS Data for this compound in Polyester Resin By-product Analysis

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

| Not specified in source | This compound | Not specified in source |

This table is intended to show the type of data generated in research studies. Specific values from the source are not provided.

The study of by-products in polymerization reactions is a significant research trajectory, as understanding their formation is crucial for optimizing reaction conditions and improving the purity of the final polymer. doaj.org The presence of this compound can influence the properties of the resin and may contribute to volatile organic compound (VOC) emissions.

A significant knowledge gap exists in the dedicated synthesis and characterization of this compound. While its formation as a by-product is documented, there is a lack of published research focusing on its intentional synthesis, including kinetic studies and optimization of reaction conditions. Such studies would be valuable for producing the compound in a controlled manner for specific applications.

Furthermore, while the general properties of branched esters as emollients and lubricants are known, specific research into the performance of pure this compound in these applications is limited. In-depth studies on its specific emollient properties, such as skin feel, spreadability, and moisturizing effects, would be beneficial for its potential use in cosmetic formulations. aston-chemicals.comcosmeticsbusiness.com Similarly, detailed investigations into its performance as a lubricant base or additive are needed to fully assess its potential in that sector.

Finally, the sensory properties of this compound, particularly its odor profile, warrant further investigation. While some esters are known for their pleasant fragrances, the odor of others can be undesirable. mdpi.com A thorough sensory analysis would be important for its application in consumer products.

Structure

3D Structure

属性

IUPAC Name |

2-methylpropyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-11(6-2)12(13)14-9-10(3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBZIVPZCGICNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864064 | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-89-1 | |

| Record name | Isobutyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7434-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of Isobutyl 2 Ethylhexanoate Formation

Direct Esterification Routes and Process Optimization for Isobutyl 2-ethylhexanoate (B8288628) Synthesis

The primary and most direct method for synthesizing isobutyl 2-ethylhexanoate is through the Fischer esterification of its parent molecules: 2-ethylhexanoic acid and isobutanol. This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. To drive the equilibrium towards the product side and maximize the yield of the ester, the water formed during the reaction is continuously removed.

Commonly used catalysts for this type of direct esterification are strong acids such as sulfuric acid or p-toluenesulfonic acid. vestachem.com The reaction temperature is typically elevated to facilitate the reaction, often at the reflux temperature of the mixture. google.com Process optimization focuses on several key parameters:

Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive alcohol (isobutanol), can shift the equilibrium to favor ester formation.

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. While strong mineral acids are effective, they can sometimes lead to side reactions. Alternative catalysts, including solid acid catalysts or certain organometallic compounds, may offer improved selectivity and easier removal from the product mixture. google.com

Water Removal: Efficient removal of water is crucial for achieving high conversion rates. This is often accomplished using a Dean-Stark apparatus or by operating the reaction under reduced pressure. google.com

Temperature and Pressure: The reaction conditions are optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products. The pressure can be manipulated to control the boiling point and facilitate water removal. google.com

Enzymatic routes also present an alternative for direct esterification. Lipases, such as the commercial preparation Novozym 435, can catalyze the esterification of 2-ethylhexanoic acid under milder conditions, offering high selectivity. researchgate.net

Investigation of this compound as a By-product in Industrial Chemical Processes

Beyond its intentional synthesis, this compound has been identified as a byproduct in certain industrial processes, particularly in the production of polyester (B1180765) resins where related chemical structures are present.

In the manufacturing of polyester resins for powder coatings, organotin compounds are frequently used as catalysts for esterification and polycondensation reactions. vestachem.comatamankimya.com One such catalyst is butyl tin tris(2-ethylhexanoate). doaj.orgresearchgate.net Studies investigating the composition of wastewater generated during the production of an epoxy/polyester powder coating that uses this catalyst have identified this compound as one of the generated by-products. doaj.orgresearchgate.netresearchgate.net

The synthesis of these polyester resins often involves the reaction of polyols like neopentyl glycol with polyacids at high temperatures (e.g., up to 250°C). researchgate.net During this process, various side reactions can occur, triggered by the catalyst. doaj.org A gas chromatography-mass spectrometry (GC-MS) analysis of the esterified water from such a process confirmed the presence of this compound among other compounds. researchgate.net

| By-product Identified in Polyester Resin Synthesis | Chemical Class |

|---|---|

| 1,4-dioxane | Heterocycle |

| Propionic anhydride | Anhydride |

| Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | Ester |

| Isobutyric acid 2-ethyl-3-hydroxyhexyl ester | Ester |

| This compound | Ester |

| Neopentyl glycol | Alcohol |

The formation of this compound as a byproduct in processes using butyl tin tris(2-ethylhexanoate) as a catalyst can be explained through a transesterification mechanism. doaj.org The organotin catalyst itself contains the 2-ethylhexanoate moiety. The catalyst, butyl tin tris(2-ethylhexanoate), can react with isobutanol or an isobutyl-containing species present in the reaction mixture. doaj.orgresearchgate.net

The proposed mechanism involves the following steps:

Source of Isobutyl Group: An isobutyl group must be present. This could arise from impurities in the raw materials or from the degradation or side reactions of other components in the formulation.

Transesterification: The organotin catalyst facilitates the exchange of an ester group. In this case, the 2-ethylhexanoate group attached to the tin atom is transferred to the isobutanol, forming this compound. doaj.org This is a known side reaction pathway for tin-catalyzed esterifications. doaj.org

While organotin catalysts are often chosen to minimize side reactions compared to strong acid catalysts, they can still trigger unintended pathways like transesterification, especially under the high-temperature conditions typical of polyester synthesis. vestachem.comgoogle.com

Precursor Chemistry and Derivatization from 2-Ethylhexanoic Acid and Isobutanol

The chemical identity and synthesis of this compound are defined by its precursors, 2-ethylhexanoic acid and isobutanol.

2-Ethylhexanoic Acid (2-EHA): This carboxylic acid is a key industrial chemical used in the production of derivatives like plasticizers, lubricants, and metal salts that function as catalysts or paint driers. mdpi.comresearchgate.net There are two main industrial routes to synthesize 2-EHA, both starting from n-butanal. mdpi.com In one major pathway, n-butanal undergoes an aldol (B89426) condensation to form 2-ethylhexenal, which is then hydrogenated to produce 2-ethylhexanol. Subsequent oxidation of 2-ethylhexanol yields 2-ethylhexanal (B89479), which is finally oxidized to 2-ethylhexanoic acid. mdpi.com An alternative, more direct synthesis involves the oxidation of 2-ethylhexanal directly to 2-EHA. mdpi.com Research into greener and more efficient synthesis methods has explored various catalysts and oxidants, such as oxygen or air in the presence of N-hydroxyphthalimide, to achieve high selectivity under mild conditions. nih.govdntb.gov.ua

| Catalyst/System | Oxidizing Agent | Solvent | Yield of 2-EHA | Reference |

|---|---|---|---|---|

| N-hydroxyphthalimide | Oxygen/Air | Isobutanol | >99% selectivity | mdpi.com |

| Mn(II) 2-ethylhexanoate / Sodium 2-ethylhexanoate | Oxygen | Not specified | 97-98% | mdpi.com |

| KOH | Oxygen | Not specified | 84% | mdpi.com |

| None (Non-catalytic) | Air | Not specified | 66% | mdpi.com |

Isobutanol (2-methyl-1-propanol): Isobutanol is a primary alcohol that serves as the second precursor. It is industrially produced through several methods. A common route is the hydroformylation (oxo process) of propylene, which produces a mixture of n-butanal and isobutanal. scribd.com The isobutanal is then separated and hydrogenated to yield isobutanol. It can also be produced via fermentation of carbohydrates by genetically modified microorganisms.

The derivatization of these two precursors via esterification directly yields this compound, a compound whose formation, whether intentional or incidental, is a direct consequence of the fundamental reactivity of its parent acid and alcohol.

Advanced Research in Applications and Functional Utility of Isobutyl 2 Ethylhexanoate

Contributions to Flavor and Fragrance Chemistry Research

Isobutyl 2-ethylhexanoate (B8288628) is an ester recognized for its contribution to fruity aroma profiles. While detailed sensory data for this specific compound is not extensively published in isolation, its olfactory characteristics can be understood by examining structurally similar esters commonly used in the flavor industry. Esters are primary contributors to the fruity and floral notes in many natural and formulated flavors. mdpi.commdpi.com For instance, ethyl hexanoate, a closely related compound, is known to impart a distinct fruity aroma, often described as being similar to red apple. flavoractiv.com Other similar esters, such as isoamyl acetate (B1210297), are famously associated with the aroma of banana, while ethyl acetate and ethyl butanoate are key components in a wide range of fruity scents. mdpi.comnih.gov

Table 1: Sensory Profiles of Isobutyl 2-ethylhexanoate and Related Esters

| Compound | Common Sensory Descriptors | Natural Occurrence/Association |

| This compound | Sweet, Fruity, Apple-like, Pear-like | Industrial Flavor Formulations |

| Ethyl Hexanoate | Fruity, Red Apple, Pineapple | Baijiu, Wine, Apples |

| Isoamyl Acetate | Banana, Fruity | Wine |

| Ethyl Butanoate | Fruity | Wine, Baijiu |

| Hexyl Octanoate | Green, Fruity, Waxy, Pear-like, Guava-like | Apple, Banana, Grape, Melon, Strawberry |

Note: The sensory profile for this compound is inferred from its structural similarity to other well-characterized esters.

Research into the aroma profiles of complex beverages like Baijiu and wine reveals that a mixture of different esters, including ethyl hexanoate, ethyl lactate, ethyl acetate, and ethyl butanoate, is responsible for the characteristic fruity aroma. nih.govnih.gov These studies demonstrate that the interaction between various esters can lead to synergistic effects, where the perceived aroma of the mixture is more intense or complex than the sum of its individual parts. mdpi.com The addition of esters like this compound can be used to shift the aroma profile, for example, by enhancing the top notes of a green apple flavor or adding depth to a tropical fruit blend. Its waxy and green characteristics, similar to those found in related esters like hexyl octanoate, can also contribute to a sensation of freshness or ripeness. perfumerflavorist.com Therefore, its utility lies in its ability to be combined with other aromatic chemicals to achieve a targeted and multifaceted flavor profile.

Exploration in Materials Science and Polymer Chemistry

The functional utility of the 2-ethylhexanoate moiety extends beyond flavor chemistry into advanced materials science, primarily through its metallic derivatives. These metal 2-ethylhexanoates are noted for their high solubility in nonpolar solvents and their role as versatile precursors and catalysts. wikipedia.org

Metal 2-ethylhexanoates have been widely investigated as precursors for the fabrication of thin metal and metal oxide films through methods like Metal-Organic Deposition (MOD) and Chemical Vapor Deposition (CVD). researchgate.netnih.gov These solution-based techniques offer advantages such as lower cost and the avoidance of high-vacuum equipment. researchgate.net The 2-ethylhexanoate ligands make the metal complexes soluble in organic solvents, allowing them to be applied to a substrate by simple methods like spin-coating. researchgate.net Subsequent thermal decomposition removes the organic components, leaving behind the desired inorganic film. researchgate.net

Notable examples include:

Aluminum Oxide (Al₂O₃) Films: Aluminum(III) 2-ethylhexanoate has been successfully used as a precursor in a low-temperature, atmospheric-pressure CVD process to create amorphous aluminum oxide thin films on glass and silicon substrates. aip.org This precursor is advantageous due to its non-toxic nature and ease of handling compared to other materials like alkylaluminum. aip.orgscispace.com

Manganese Oxide Films: The photochemical metal-organic deposition (PMOD) process can create manganese oxide films from manganese(II) 2-ethylhexanoate. researchgate.net UV irradiation initiates the decomposition of the precursor, allowing for patterned film deposition. researchgate.net

Other Metal Oxide Films: Derivatives of cerium, bismuth, titanium, and other metals have also been employed as 2-ethylhexanoate precursors to fabricate various functional thin films, such as cerium oxide (CeO₂) buffer layers for high-temperature superconductors. researchgate.netresearchgate.net

Table 2: Application of Metal 2-Ethylhexanoate Precursors in Thin Film Fabrication

| Metal 2-Ethylhexanoate Precursor | Deposition Method | Resulting Thin Film | Key Application/Feature |

| Aluminum(III) 2-ethylhexanoate | Chemical Vapor Deposition (CVD) | Aluminum Oxide (Al₂O₃) | Amorphous films at low temperature; precursor is non-toxic. researchgate.netaip.org |

| Manganese(II) 2-ethylhexanoate | Photochemical MOD (PMOD) | Manganese(II) Oxide (MnO) | Allows for photolithographic patterning of films. researchgate.net |

| Cerium(III) 2-ethylhexanoate | Spin-Coating MOD | Cerium Oxide (CeO₂) | Used as buffer layers for high-temperature superconductors. researchgate.net |

| Bismuth(III) 2-ethylhexanoate | Spin-Coating MOD | Bismuth (Bi) / Bismuth Oxide (Bi₂O₃) | Forms metallic or oxide films depending on conditions. researchgate.netresearchgate.net |

Metal 2-ethylhexanoates are highly effective catalysts in various polymerization reactions. wikipedia.orgnih.gov Their solubility in organic media makes them compatible with bulk or solution polymerization processes for producing a wide range of polymers. wikipedia.org

A prominent application is the use of Tin(II) 2-ethylhexanoate (also known as stannous octoate) as a catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and glycolide. atamanchemicals.comresearchgate.net This process is the primary industrial route to producing biodegradable polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgatamanchemicals.com Tin(II) 2-ethylhexanoate is favored for its high catalytic activity and efficiency in producing high molecular weight polymers. researchgate.netacs.org The mechanism involves the tin compound activating the monomer for polymerization. rsc.org

Other examples of catalytic applications include:

Polyurethane Production: Tin(II) 2-ethylhexanoate is also utilized as a catalyst in the synthesis of polyurethanes, where it facilitates the reaction between polyols and isocyanates. atamanchemicals.com

Alkyd Resins: Cobalt(II) 2-ethylhexanoate functions as an "oil drying agent," which is a catalyst that promotes the oxidative cross-linking and curing (polymerization) of alkyd resins in paints and coatings. wikipedia.org

Silicone Chemistry: In silicone chemistry, tin(II) 2-ethylhexanoate catalyzes silanol (B1196071) condensation reactions to produce RTV (room-temperature-vulcanizing) silicones, which are used as sealants. atamanchemicals.com

Table 3: Catalytic Applications of Metal 2-Ethylhexanoates in Polymerization

| Metal 2-Ethylhexanoate Catalyst | Type of Polymerization | Polymer Produced | Industrial Use |

| Tin(II) 2-ethylhexanoate | Ring-Opening Polymerization (ROP) | Polylactic Acid (PLA) | Biodegradable plastics, biomedical devices. atamanchemicals.comresearchgate.net |

| Tin(II) 2-ethylhexanoate | Polyaddition | Polyurethanes | Foams, coatings, adhesives. atamanchemicals.com |

| Cobalt(II) 2-ethylhexanoate | Oxidative Cross-linking | Alkyd Resins | Drier in oil-based paints and varnishes. wikipedia.org |

| Tin(II) 2-ethylhexanoate | Condensation Polymerization | RTV Silicones | Sealants and adhesives. atamanchemicals.com |

Utilization in Solvent Chemistry and Separation Technologies

This compound possesses properties that make it a useful component in solvent chemistry. Its molecular structure, featuring a branched alkyl chain and an ester group, gives it excellent solvating capabilities for a wide range of nonpolar organic materials. This characteristic is shared with its close structural analog, Butyl 2-ethylhexanoate, which is recognized for its ability to create homogeneous reaction conditions by effectively dissolving reactants. nbinno.com

In industrial and pharmaceutical formulations, this compound can function as an oily phase or a carrier. nordmann.global For example, it is used in creams and emulsions as an excipient, where it helps to dissolve or disperse active pharmaceutical ingredients, facilitating their delivery. nordmann.global

These solvent properties are also relevant to separation technologies. While not a standalone technology, its ability to selectively dissolve certain organic compounds makes it a candidate for use in liquid-liquid extraction processes. In such a process, this compound could be used as the organic phase to extract target molecules from an aqueous mixture. Its low water solubility and good solvency for lipids and other organic materials are key properties for such applications.

Application of this compound as a Reaction Medium in Organic Synthesis

While specific research focusing exclusively on this compound as a reaction medium is not extensively documented in the provided sources, the properties and applications of structurally similar esters, such as butyl 2-ethylhexanoate, offer significant insights into its potential utility in organic synthesis. The efficacy of an ester as a reaction medium is largely determined by its chemical structure, which influences its solvency, boiling point, and inertness under various reaction conditions.

Butyl 2-ethylhexanoate, an ester derived from 2-ethylhexanoic acid and n-butanol, is recognized for its excellent solvating capabilities for a wide array of organic materials. nbinno.com This characteristic is crucial for establishing homogeneous reaction conditions, which allows for precise control over reaction parameters and optimal dispersion of reactants. nbinno.com Given the structural similarity, this compound is anticipated to share these beneficial solvent properties. The branched isobutyl group, in place of the linear butyl group, may introduce subtle differences in physical properties such as boiling point and viscosity, but the fundamental solvating power derived from the ester functional group and the alkyl chains would remain.

The role of such esters extends beyond that of an inert solvent. The ester group itself can be an active participant in chemical transformations, serving as a building block or a functional group donor in the synthesis of more complex molecules. nbinno.com This dual functionality as both a solvent and a reagent makes it a valuable component in various synthetic strategies. nbinno.com For instance, in reactions where the ester moiety can be incorporated into the final product, using it as the reaction medium can streamline the process and improve atom economy.

The selection of a reaction medium is a critical factor in the success of a chemical synthesis. nbinno.com A suitable medium should not only dissolve the reactants but also facilitate the desired chemical transformations without undergoing undesirable side reactions. The high purity and specific chemical structure of esters like butyl 2-ethylhexanoate make them desirable for industrial processes where consistency and reliability are paramount. nbinno.com

The following table summarizes the key attributes of a related ester, butyl 2-ethylhexanoate, which are indicative of the potential utility of this compound as a reaction medium.

| Property | Description | Relevance in Organic Synthesis |

| Solvating Capability | Excellent for a range of organic materials. nbinno.com | Enables homogeneous reaction conditions and efficient dissolution of reactants. nbinno.com |

| Reactivity | The ester group can participate in chemical transformations. nbinno.com | Can act as a building block or functional group donor, enhancing synthetic versatility. nbinno.com |

| Purity | Available in high purity (e.g., ≥98% assay for butyl 2-ethylhexanoate). nbinno.com | Ensures consistency and minimizes side reactions in industrial applications and research. nbinno.com |

Studies on Facilitated Transport and Extraction Capabilities in Membrane Systems (e.g., for Metal Cations via Related Esters)

The investigation of esters as components in membrane systems for the facilitated transport and extraction of metal cations is an area of significant research. While studies specifically detailing the use of this compound are not prevalent in the provided search results, the principles governing the interaction of ester functionalities with metal ions in membrane transport are well-established through research on related compounds.

Membrane-based separation processes, such as those employing polymer inclusion membranes (PIMs) and bulk liquid membranes (BLMs), offer a promising alternative to conventional liquid-liquid extraction methods for metal ion separation. ijamrsd.com These systems often rely on a carrier-facilitated transport mechanism, where a specific extracting reagent, or carrier, is encapsulated within the membrane. ijamrsd.com This carrier selectively binds with the target solute, such as a metal cation, at the interface between the membrane and the source solution, transports it through the membrane, and releases it into a receiving phase. ijamrsd.com

The ester functional group, with its polar oxygen atoms, can play a crucial role in the coordination and transport of metal cations. frontiersin.org Computer simulations of lipid membranes have shown that metal ions like Na+, Mg2+, and Ca2+ can penetrate the headgroup zone of the membrane and co-localize with the phosphate (B84403) and ester moieties. frontiersin.org This co-localization is facilitated by the coordination of the metal ions to the polar oxygen atoms of these groups, with the coordination shells being completed by water molecules. frontiersin.org This interaction suggests that the ester groups can act as binding sites for metal ions, which is a key step in the facilitated transport process.

Research on the extraction of alkali metal ions (Li+, Na+, and K+) using non-cyclic ionophores like triethyleneglycol bis(2-ethylhexanoate) in various bulk liquid membranes has demonstrated the potential of esters in selective metal ion separation. researchgate.net The efficiency and selectivity of the extraction process are influenced by several factors, including the size of the cation, its solvation properties, and the structure of the ionophore. researchgate.net For example, certain ionophores have shown selectivity for K+ over Na+. researchgate.net The choice of the organic solvent, which constitutes the bulk of the liquid membrane, also plays a critical role, with higher extraction efficiencies observed in solvents like 1,2-dichloroethane (B1671644) compared to chloroform (B151607) and carbon tetrachloride. researchgate.net

The following table summarizes findings from studies on related ester compounds in the context of metal ion extraction and transport, which can be extrapolated to understand the potential role of this compound.

| System/Compound | Metal Ions Studied | Key Findings |

| Triethyleneglycol bis(2-ethylhexanoate) in Bulk Liquid Membranes | Li+, Na+, K+ | Demonstrated selective extraction of K+ over Na+. Extraction efficiency was dependent on the anion present and the organic solvent used. researchgate.net |

| Phospholipid Membranes (containing ester moieties) | Na+, Mg2+, Ca2+ | Simulations showed metal ions co-localize with and coordinate to the polar oxygen atoms of the ester and phosphate groups. frontiersin.org |

| Tetraethyleneglycoldiacrylate in Liquid Membranes | Alkali and alkaline earth metal ions | The podand (a type of ionophore) showed specificity for Na+ in its pseudocyclic cavity. researchgate.net |

Biological Interactions and Toxicological Research of Isobutyl 2 Ethylhexanoate and Its Metabolites

Biotransformation and Metabolic Fate

The initial step in the biotransformation of isobutyl 2-ethylhexanoate (B8288628) within a biological system is the cleavage of its ester bond. This process dictates the subsequent metabolic fate and toxicological potential of the parent compound.

Upon entering a biological system, isobutyl 2-ethylhexanoate, like other carboxylate esters, undergoes rapid hydrolysis. This reaction is catalyzed by various esterase enzymes present in tissues such as the liver, as well as in plasma and skin. tga.gov.aunih.gov The hydrolytic cleavage breaks the ester linkage, yielding two primary metabolites: 2-Ethylhexanoic Acid (2-EHA) and isobutanol. tga.gov.aunih.govmdpi.comresearchgate.net This metabolic step is critical, as the toxicological profile of the parent ester is largely determined by the characteristics of its hydrolysis products, particularly 2-EHA. tga.gov.au

Pharmacokinetic studies have focused extensively on 2-EHA, the key metabolite of this compound. Research in animal models, specifically the Fischer 344 rat, demonstrates that 2-EHA is rapidly absorbed following oral administration. nih.govtandfonline.com Peak blood concentrations are typically observed within 15 to 30 minutes of ingestion. nih.govtandfonline.comindustrialchemicals.gov.au

Once absorbed, the distribution of 2-EHA is widespread. Studies in pregnant mice have shown that the chemical can cross the placenta, with levels in the embryo being similar to those in the dam. industrialchemicals.gov.au Elimination of 2-EHA and its metabolites is also rapid, occurring predominantly through the urine. nih.govtandfonline.com A significant portion of the administered dose is excreted within the first 24 hours. nih.govtandfonline.com In humans, metabolites of 2-EHA are also primarily eliminated in the urine, with elimination peaking within 8 hours of exposure. nih.gov

Table 1: Pharmacokinetic Parameters of 2-Ethylhexanoic Acid (2-EHA) in Female Fischer 344 Rats

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Time to Peak Blood Level (Oral) | 15-30 minutes | 0.1 g/kg oral dose | nih.govtandfonline.com |

| Peak Blood Level (Oral) | 85.1 µg equivalents EHA/g | 0.1 g/kg oral dose | nih.govtandfonline.com |

| Time to Peak Blood Level (Dermal) | 8 hours | 0.1 g/kg dermal application | nih.govtandfonline.com |

| Primary Route of Elimination | Urine | Oral, IV, and dermal doses | nih.govtandfonline.com |

| Elimination Timeframe | Predominantly within 24 hours | Oral, IV, and dermal doses | nih.govtandfonline.com |

Following its formation, 2-EHA undergoes further metabolism, primarily through conjugation reactions, which facilitate its excretion. industrialchemicals.gov.au The most significant conjugation pathway is glucuronidation, where glucuronic acid is attached to the 2-EHA molecule. nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferase enzymes, significantly increases the water solubility of the metabolite, aiding its renal clearance. ncats.iowikipedia.org The glucuronide of 2-EHA has been consistently identified as a major urinary metabolite in both animal and human studies. nih.govtandfonline.comnih.gov In addition to direct conjugation, 2-EHA is also subject to oxidation, including beta-oxidation, leading to a variety of other urinary metabolites such as 2-ethyl-1,6-hexanedioic acid and various hydroxylated forms, which may also be conjugated prior to excretion. nih.govnih.govnih.gov

Developmental Toxicity and Teratogenicity Research (Focusing on 2-Ethylhexanoic Acid as a Key Metabolite)

Research into the developmental effects of this compound is centered on its active metabolite, 2-EHA, which has been identified as a developmental toxicant. healthvermont.govcanada.ca

Studies in experimental animals have demonstrated that 2-EHA is teratogenic, with the developing skeleton being a primary target. nih.govoup.com In Wistar rats, oral exposure to 2-EHA during gestation resulted in a dose-dependent increase in skeletal malformations. nih.govoup.com Observed abnormalities included clubfoot, absence of the fibula, and polydactyly. nih.govoup.com Importantly, these developmental effects were observed at dose levels that did not produce overt maternal toxicity, indicating a specific sensitivity of the developing fetus to the compound. industrialchemicals.gov.aunih.govindustrialchemicals.gov.au

Other reported developmental effects in rats include an increased incidence of skeletal variations, such as wavy ribs, and reduced skeletal ossification. tga.gov.auindustrialchemicals.gov.aunih.gov Fetal body weight was also found to be reduced at higher exposure levels. nih.govnih.gov In contrast to the significant skeletal effects, the development of visceral tissues appears to be less affected. nih.govoup.com

Table 2: Summary of Developmental Effects of 2-Ethylhexanoic Acid (2-EHA) in Rat Models

| Animal Model | Observed Skeletal Effects | Other Developmental Effects | Source |

|---|---|---|---|

| Wistar Rats | Clubfoot, absence of fibula, polydactyly, wavy ribs | Reduced fetal body weight | tga.gov.aunih.govoup.com |

| Fischer 344 Rats | Reduction in skeletal ossification | Growth retardation, increased resorptions | nih.gov |

The precise cellular mechanisms through which 2-EHA exerts its developmental toxicity are still under investigation, but research points to several potential pathways. One area of focus is the compound's interaction with essential minerals. Studies suggest that altered zinc metabolism may contribute to the developmental toxicity of 2-EHA. ncats.ioprod-techstreet.com Zinc is a critical cofactor for numerous enzymes and transcription factors involved in fetal development, and its disruption could lead to the observed skeletal abnormalities.

Furthermore, the teratogenicity of 2-EHA appears to be stereospecific, with the (R)-enantiomer being primarily responsible for the developmental toxicity, while the (S)-enantiomer is largely inactive. prod-techstreet.com This suggests a specific interaction with a biological target, such as a receptor or enzyme, that is crucial for normal embryonic development. Other research has explored the immunological effects of 2-EHA, noting that it can inhibit the production of reactive oxygen species (ROS) in certain immune cells, though a direct link between this action and teratogenicity has not been fully established. nih.gov

Role of Zinc Metabolism Perturbations in 2-Ethylhexanoic Acid-Induced Developmental Toxicity

Research into the developmental toxicity of 2-ethylhexanoic acid (2-EHA) has explored its interaction with essential micronutrients. One hypothesis suggests that the developmental toxicity of certain chemical compounds may be linked, in part, to maternal toxicity that results in altered zinc metabolism, which subsequently affects the developing fetus. researchgate.net Studies have investigated the effects of developmentally toxic doses of 2-EHA on zinc metabolism in pregnant rats. researchgate.net The findings from this line of inquiry support the hypothesis that chemicals inducing maternal toxicity can influence the zinc metabolism of the embryo, potentially leading to abnormal development. researchgate.net This suggests that the teratogenic effects of these substances might be modulated by dietary zinc intake. researchgate.net

Organ-Specific Pathological Effects and Systemic Responses (Attributed to 2-Ethylhexanoic Acid)

Exposure to 2-ethylhexanoic acid has been associated with a range of organ-specific and systemic effects in animal studies. Histological examinations of rats exposed to 2-EHA revealed significant changes in several organs. researchgate.net Observed sub-lethal systemic effects in rats include apathy, labored breathing, and an unsteady, high-stepping gait. industrialchemicals.gov.au

Organ-Specific Histological Findings in Rats

| Organ | Pathological Observation |

|---|---|

| Bladder | Increased sclerosis in the submucosa |

| Lungs | Increased proportion of emphysematous altered parenchyma |

| Adrenal Gland | Increased cell alterations and lipomatous inclusions |

| Thyroid Gland | Increased loci of interfollicular tissue |

| Liver | Changes observed in feeding studies |

Data sourced from references researchgate.nethaz-map.com.

Developmental toxicity, demonstrated by a dose-dependent reduction in the total weight of offspring, has also been recorded. researchgate.net

Cutaneous and Ocular Irritation and Sensitization Potentials (Relevant to 2-Ethylhexanoic Acid)

2-Ethylhexanoic acid is recognized as an irritant to the skin and eyes. industrialchemicals.gov.auilo.org However, it is not considered to be a skin sensitizer. industrialchemicals.gov.au

Dermal Irritation: In rabbit studies, the application of 2-EHA resulted in skin irritation. industrialchemicals.gov.au Observed effects included erythema (redness) and eschar (scab) formation that persisted after a 14-day observation period. industrialchemicals.gov.au Intermittent edema was also noted. industrialchemicals.gov.au The substance can be absorbed through the skin. ilo.orgmijung.com

Ocular Irritation: 2-EHA is reported to be a severe eye irritant, with studies on rabbits indicating the potential for irreversible effects, such as clouding of the cornea. industrialchemicals.gov.au Vapors of the substance are also irritating to the eyes. ilo.orgnoaa.gov

Sensitization Potential: Despite its irritant properties, 2-EHA and its related hydrolysis products are considered non-sensitizing. industrialchemicals.gov.au

Summary of Irritation Findings

| Tissue | Effect | Severity | Persistence | Reference |

|---|---|---|---|---|

| Skin | Erythema, Eschar, Edema | Irritant | Effects visible after 14 days | industrialchemicals.gov.au |

| Eyes | Irritation, Clouding | Severe Irritant | Irreversible effects reported | industrialchemicals.gov.au |

Peroxisome Proliferation Studies Associated with 2-Ethylhexanoic Acid Exposure

2-Ethylhexanoic acid has been identified as a peroxisome proliferator in animal models. nih.govnih.gov Peroxisome proliferators are chemicals that induce an increase in the size and number of peroxisomes in the cells of certain tissues, particularly the liver. nih.govwho.int This biological response is a subject of toxicological interest.

Studies in both rats and mice have investigated the dose-response relationship for peroxisome proliferation induced by 2-EHA. nih.gov Research has also delved into the stereoselectivity of this effect. An in vitro study using rat hepatocytes demonstrated that the induction of peroxisome proliferation by 2-EHA is a stereoselective phenomenon. nih.gov The (+)-(S)-enantiomer was identified as the more potent inducer (the eutomer), while the (-)-(R)-enantiomer was the less potent form (the distomer). nih.gov The racemic mixture exhibited an intermediate potency. nih.gov

Key Findings from Peroxisome Proliferation Studies

| Aspect Studied | Finding | Animal Model | Reference |

|---|---|---|---|

| Induction | 2-EHA induces peroxisome proliferation. | Rats and Mice | nih.gov |

| Dose-Response | Linear dose-response relationships observed for induction of cyanide-insensitive palmitoyl (B13399708) CoA oxidation. | Rats and Mice | nih.gov |

| Stereoselectivity | The (+)-(S)-enantiomer is a more potent inducer than the (-)-(R)-enantiomer. | Rat (in vitro hepatocytes) | nih.gov |

Environmental Fate, Degradation Kinetics, and Ecotoxicological Assessments

Biodegradation Studies in Various Environmental Compartments (e.g., Aquatic and Soil Systems)

The primary mechanism for the removal of isobutyl 2-ethylhexanoate (B8288628) from aquatic and soil environments is expected to be biodegradation. As an ester, it is susceptible to hydrolysis, which can be chemically or biologically mediated, breaking it down into isobutanol and 2-ethylhexanoic acid. Both of these breakdown products are known to be biodegradable.

Standardized tests, such as the OECD 301 series, are used to assess the "ready biodegradability" of chemicals. oecd.orgibacon.com A substance is considered readily biodegradable if it achieves a certain percentage of mineralization (conversion to CO2, water, and biomass) within a 28-day period, typically passing a threshold within a 10-day window. oecd.orgconcawe.eu For substances like isobutyl 2-ethylhexanoate, which are not readily soluble, tests like the OECD 301F (Manometric Respirometry) are suitable. ibacon.com

While specific experimental data from an OECD 301F study for this compound is not publicly available, computational models provide reliable estimates. The BIOWIN™ model within the U.S. Environmental Protection Agency's (EPA) EPI Suite™ predicts the likelihood and rate of biodegradation. chemsafetypro.comepa.gov

Key Research Findings:

Hydrolysis: Esters are expected to undergo hydrolysis to their constituent alcohol and carboxylic acid. industrialchemicals.gov.au The resulting compounds, isobutanol and 2-ethylhexanoic acid, are both known to be biodegradable. industrialchemicals.gov.aunih.gov

Aquatic Biodegradation: The BIOWIN™ model predicts that this compound is likely to biodegrade. The ultimate biodegradation timeframe is estimated to be in the order of weeks, suggesting it will not persist in aquatic systems.

Soil Biodegradation: In soil, the compound is expected to exhibit moderate to low mobility. Biodegradation is anticipated to be a significant removal process, with an estimated half-life in the range of weeks to months, depending on soil conditions such as microbial population, temperature, and moisture.

Below is a table summarizing the predicted biodegradation endpoints for this compound based on computational modeling.

| Model/Parameter | Prediction | Interpretation |

|---|---|---|

| BIOWIN™ (Ready Biodegradability) | Does not meet criteria for ready biodegradability | Degradation is expected, but may not meet the stringent 10-day window criteria. oecd.org |

| BIOWIN™ (Ultimate Biodegradation) | Weeks | The compound is expected to ultimately break down completely in the environment over a period of weeks. epa.gov |

| BIOWIN™ (Primary Biodegradation) | Days to weeks | The initial breakdown of the parent molecule is expected to occur relatively quickly. epa.gov |

Atmospheric Transformation Pathways, including Photo-oxidation Kinetics

Once released into the atmosphere, the fate of this compound is primarily determined by its reaction with photochemically produced hydroxyl (•OH) radicals. chemsafetypro.com This process of photo-oxidation is the main atmospheric degradation pathway for most volatile organic compounds (VOCs).

The rate of this reaction determines the atmospheric lifetime of the compound. The U.S. EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows) model is used to estimate the rate constant for this reaction and the resulting atmospheric half-life. chemsafetypro.comepa.gov

Key Research Findings:

Primary Pathway: The dominant atmospheric transformation pathway is reaction with hydroxyl radicals.

Reaction Products: The oxidation process is expected to lead to the formation of various smaller, oxygenated compounds as the carbon backbone is fragmented.

Atmospheric Half-life: The estimated half-life provides an indication of the potential for a chemical to persist and be transported over long distances in the atmosphere. epa.gov

The following table presents the photo-oxidation kinetics for this compound as estimated by the AOPWIN™ model.

| Parameter | Estimated Value | Atmospheric Conditions |

|---|---|---|

| •OH Radical Reaction Rate Constant | 1.89 x 10-11 cm3/molecule-sec | 25 °C |

| Atmospheric Half-life | 1.14 days (13.7 hours) | Assuming 24-hr day and an average •OH concentration of 1.5 x 106 radicals/cm3 |

Bioaccumulation Potential and Environmental Persistence Evaluation

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). epa.govnih.gov A high Log Kow value (typically >3) suggests a preference for fatty tissues (lipids) over water, indicating a potential for bioaccumulation. The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water. europa.eu

Environmental persistence is the length of time a chemical remains in a particular environment before it is broken down. epa.gov It is typically characterized by its half-life in different media like water, soil, and air.

Key Research Findings:

Log Kow: The estimated Log Kow for this compound is approximately 4.55, indicating it is lipophilic and has the potential to associate with organic matter and fatty tissues. chemicalbook.com

Bioaccumulation Potential: Despite the relatively high Log Kow, the BCFBAF™ model in EPI Suite™ predicts a low bioconcentration factor. This is likely due to the expectation that the substance can be metabolized and eliminated by organisms, a key factor that can reduce the actual bioaccumulation compared to what Log Kow alone might suggest. nih.goveuropa.eu The predicted BCF value is well below the threshold of 2000, which is often used by regulatory bodies to identify bioaccumulative substances.

Environmental Persistence: Based on its predicted biodegradation and atmospheric oxidation rates, this compound is not considered to be persistent in the environment. It is expected to be removed from water and soil within weeks to months and from the atmosphere within a couple of days.

The table below summarizes the key parameters related to the bioaccumulation and persistence of this compound.

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.55 | Indicates a tendency to partition into organic phases (e.g., soil organic carbon, lipids). chemicalbook.com |

| BCF (Bioconcentration Factor) | 69.8 L/kg | Low potential for bioaccumulation in aquatic organisms. europa.eu |

| Environmental Half-life (Water) | Weeks | Not persistent in aquatic environments. |

| Environmental Half-life (Soil) | Weeks to Months | Not persistent in terrestrial environments. |

| Environmental Half-life (Air) | 1.14 days | Not persistent in the atmosphere. |

Ecotoxicity Profiling in Aquatic Organisms and Microbial Communities

Ecotoxicity profiling involves assessing the potential for a substance to cause harm to different organisms in the ecosystem. For aquatic environments, this typically involves standardized tests on representatives of three trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (plants). env.go.jp The results are often expressed as the concentration that is lethal to 50% of the test population (LC50) or that causes an effect (e.g., immobilization, growth inhibition) in 50% of the population (EC50) over a specific time period. env.go.jp

When experimental data are not available, Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR™ program in EPI Suite™, are used to predict toxicity based on the chemical's structure and its Log Kow. nih.gov

Key Research Findings:

Aquatic Toxicity: Based on QSAR modeling, this compound is predicted to be toxic to aquatic organisms. The toxicity values fall within a range that would likely require regulatory classification as harmful to aquatic life.

Toxicity to Microorganisms: While specific data on microbial communities is limited, the substance's use in some formulations implies it does not have potent, broad-spectrum antimicrobial properties at typical use concentrations. However, high concentrations released into a wastewater treatment system could potentially inhibit microbial activity.

The predicted acute aquatic toxicity values for this compound are presented in the table below.

| Organism | Endpoint | Duration | Predicted Value (mg/L) |

|---|---|---|---|

| Fish (Fathead Minnow) | LC50 | 96 hours | 3.7 |

| Aquatic Invertebrate (Daphnia magna) | EC50 | 48 hours | 6.2 |

| Green Algae | EC50 (Growth Inhibition) | 96 hours | 2.5 |

Analysis of Environmental Release Scenarios and Exposure Modeling

Understanding the potential for environmental release is critical for assessing exposure and risk. Release scenarios are dependent on the substance's life cycle, from manufacturing and formulation to its use in industrial, commercial, and consumer products.

This compound and similar esters are used in a variety of applications, which dictate the primary pathways for their release into the environment. nordmann.globalbisleyinternational.com

Potential Environmental Release Scenarios:

Industrial Manufacturing and Formulation: Releases may occur to wastewater from equipment cleaning and to the air as fugitive emissions during the synthesis, blending, and packaging of products containing the substance.

Use in Personal Care Products and Cosmetics: The primary release pathway is "down-the-drain" during washing and bathing, leading to entry into municipal wastewater treatment plants (WWTPs). cir-safety.orgcanada.ca Incomplete removal in WWTPs can result in release to surface waters.

Use in Coatings, Lubricants, and Plasticizers: Release can occur through volatilization to the atmosphere during application and curing, as well as through leaching from finished articles and improper disposal of products or materials. bisleyinternational.com

Exposure Modeling: Exposure models are used to predict the environmental concentrations (PECs) of a chemical resulting from these release scenarios. mdpi.comepa.gov These models integrate information on:

Release quantities: The volume of the chemical used and the fraction released during different life cycle stages.

Properties of the chemical: Such as its volatility, water solubility, and tendency to adsorb to solids.

Characteristics of the receiving environment: Such as the flow rate of a river or the organic carbon content of soil.

For a substance like this compound, a standard modeling approach would predict its partitioning and concentration in various environmental compartments (air, water, soil, sediment) based on its use patterns. For instance, for cosmetic uses, models would simulate its pathway through a WWTP, estimating the amount removed via biodegradation and sorption to sludge, and the final concentration discharged into receiving waters. chemsafetypro.com

Advanced Analytical Methodologies for Isobutyl 2 Ethylhexanoate Quantification and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental in separating isobutyl 2-ethylhexanoate (B8288628) from complex matrices and quantifying its presence. The selection of a specific technique is contingent on the sample matrix and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for both the identification and quantification of isobutyl 2-ethylhexanoate, particularly due to its volatility. chromatographyonline.comnih.gov In this technique, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, it enters a mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into characteristic ions.

Qualitative analysis is achieved by comparing the resulting mass spectrum—a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments—to spectral libraries. researchgate.net Quantitative analysis can be performed by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards. nih.gov Research has identified key mass fragments for this compound, which are instrumental for its unambiguous identification. researchgate.net

Table 1: Characteristic Mass Fragments of this compound from GC-MS Analysis researchgate.net

| Mass-to-Charge Ratio (m/z) | Description |

|---|---|

| 57.2 | Often a base peak, corresponding to the C4H9+ fragment. |

| 127.2 | Represents the [M-C4H9O]+ fragment from the loss of the isobutoxy group. |

| 99.2 | Corresponds to the [C6H11O]+ fragment. |

| 145.2 | Represents the [M-C4H9]+ fragment. |

| 73.1 | A common fragment in esters. |

This data is based on the reported mass spectral analysis of by-products in powder coating polyester (B1180765) resin production. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Combined with GC-MS for Volatile Profiling

For the analysis of volatile organic compounds (VOCs) like this compound within a solid or liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique. mdpi.commdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample into the headspace and then adsorb onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. nih.gov

The choice of fiber coating is critical for efficient extraction. unirioja.es For a compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable due to its ability to adsorb a broad range of volatile and semi-volatile compounds. mdpi.comunirioja.es Method optimization involves adjusting parameters such as incubation temperature, extraction time, and sample volume to maximize sensitivity and reproducibility. mdpi.com HS-SPME-GC-MS is particularly valuable for profiling the volatile components in complex mixtures, such as flavor and fragrance compositions or industrial emissions, where this compound might be present. amanote.comnih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture and is frequently used for purity assessment. researchgate.netnih.govnih.gov For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult and often insensitive. nih.gov To overcome this, alternative detection methods are employed:

Refractive Index Detector (RID): This universal detector measures changes in the refractive index of the mobile phase as the analyte elutes. It is less sensitive than UV-Vis but suitable for high-concentration samples and purity analysis.

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is more sensitive than RID and is a good option for non-chromophoric compounds.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, confirming the identity of the main peak and any impurities based on their mass-to-charge ratios.

HPLC is crucial for determining the percentage purity of this compound and for quantifying it in mixtures with other non-volatile or thermally labile compounds where GC is not suitable. targetmol.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule. ethernet.edu.etresearchgate.netspringernature.com By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the exact connectivity of atoms can be established. While specific experimental spectra for this compound are not widely published, the expected shifts and couplings can be accurately predicted based on established principles and data from analogous structures like isobutyl hexanoate and ethyl 2-ethylhexanoate. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum would show distinct signals for the isobutyl and 2-ethylhexanoyl moieties.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Structural Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (isobutyl methyls) | ~0.92 | doublet | 6H |

| -CH - (isobutyl methine) | ~1.95 | multiplet | 1H |

| -OCH₂ - (isobutyl methylene) | ~3.85 | doublet | 2H |

| -CH₃ (hexanoyl terminal) | ~0.88 | triplet | 3H |

| -CH₃ (ethyl group) | ~0.90 | triplet | 3H |

| -(CH₂ )₃- (hexanoyl chain) | ~1.2-1.4 | multiplet | 6H |

| -CH₂ - (ethyl group) | ~1.5-1.6 | multiplet | 2H |

¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Structural Assignment | Approx. Chemical Shift (δ, ppm) |

|---|---|

| C =O (carbonyl) | ~176 |

| -OC H₂- (isobutyl) | ~70 |

| -C H- (alpha-carbon) | ~45 |

| -C H₂- (ethyl group) | ~25 |

| -C H₂- (hexanoyl C3) | ~31 |

| -C H- (isobutyl) | ~28 |

| -C H₂- (hexanoyl C4) | ~29 |

| -C H₂- (hexanoyl C5) | ~22 |

| -C H₃ (isobutyl methyls) | ~19 |

| -C H₃ (hexanoyl terminal) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. bellevuecollege.edu The analysis is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. bellevuecollege.edu

For this compound, the IR spectrum is dominated by absorptions characteristic of an ester. The most prominent feature is the strong carbonyl (C=O) stretching vibration. Additionally, C-O and C-H stretching and bending vibrations confirm the ester and alkane portions of the structure. libretexts.orglibretexts.org

Table 4: Characteristic Infrared Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1735-1750 | C=O Stretch | Ester (Carbonyl) |

| ~1465 | C-H Bend | Alkane (CH₂, CH₃) |

| ~1370 | C-H Bend | Alkane (CH₃) |

The presence of a strong peak around 1740 cm⁻¹ is a clear indicator of the ester functional group, while the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of alcohol or carboxylic acid impurities. researchgate.netpressbooks.pub

Development of Advanced Hyphenated Techniques for Comprehensive Characterization

The comprehensive characterization and quantification of this compound, particularly in complex matrices, have been significantly advanced by the development of hyphenated analytical techniques. These methods couple the separation power of chromatography with the sensitive and selective detection capabilities of spectrometry, providing a robust platform for analysis.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the eluted compound is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint. This allows for highly confident identification and quantification.

A study on the by-products in the synthesis of powder coating polyester resin utilized GC-MS to identify this compound. The analysis yielded a mass spectrum with a high library match score, confirming the compound's identity. researchgate.net The characteristic mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum provide structural information vital for unambiguous identification.

For more complex samples where co-elution can be a challenge with conventional GC-MS, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation capabilities. This technique employs two columns with different stationary phases, providing a much higher peak capacity and resolving power. While specific studies detailing the analysis of this compound using GCxGC-TOFMS are not widely published, the technique is extensively used for the detailed characterization of volatile organic compounds in complex matrices such as environmental and food samples. The structured nature of GCxGC chromatograms, where compounds of similar chemical properties cluster together, would facilitate the identification of this compound even in the presence of numerous other components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a powerful alternative, particularly for the trace-level quantification of this compound in matrices where volatility may be a concern or when analyzing for potential migrants from food contact materials. LC-MS/MS offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. Although this compound is well-suited for GC-MS, LC-MS/MS could be a valuable tool in specific research or regulatory contexts, such as in the analysis of food simulants where direct injection of aqueous samples is often preferred. The development and validation of such methods would typically involve assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

The table below summarizes key findings from the GC-MS analysis of this compound.

| Parameter | Value | Source |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Matrix | Esterified Dehydrated Water from Polyester Resin Production | researchgate.net |

| Mass Spectral Library Match Score | 91.58 | researchgate.net |

| Key Mass Spectrum Fragments (m/z) | 41.2, 57.2, 73.1, 99.2, 127.2, 145.2 | researchgate.net |

Conclusion and Future Research Perspectives on Isobutyl 2 Ethylhexanoate

Synthesis of Key Academic Findings and Contributions

Academic research on Isobutyl 2-ethylhexanoate (B8288628) and related branched esters has primarily focused on their synthesis, characterization, and application as specialty chemicals. A key finding is the successful synthesis of similar isobutyl esters, such as isobutyl propionate (B1217596) and isobutyl acetate (B1210297), through methods like Fischer esterification. uwlax.edupbworks.com This well-established acid-catalyzed reaction between an alcohol and a carboxylic acid provides a foundational method for producing Isobutyl 2-ethylhexanoate. uwlax.edu Microwave-assisted synthesis has been explored as a more energy-efficient alternative to conventional heating for producing isobutyl esters. uwlax.edu

In terms of applications, the broader class of branched esters, to which this compound belongs, has been recognized for its valuable properties as emollients in personal care formulations and as high-performance lubricant base oils. google.comzslubes.com These esters are noted for their desirable tactile properties on the skin and good thermal and oxidative stability, which are crucial for lubricant applications. google.comzslubes.com The branched structure of these esters can also confer enhanced hydrolytic stability compared to their linear counterparts. zslubes.com

The characterization of isobutyl esters has been thoroughly established using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structure and purity.

Identification of Promising New Research Avenues and Challenges

While the fundamental synthesis and potential application areas of this compound can be inferred from existing literature on similar compounds, several promising research avenues and challenges remain.

One significant challenge in the synthesis of high-purity esters is the often complex purification processes required to remove unreacted starting materials and catalysts, which can elevate manufacturing costs. marketdataforecast.com Future research could focus on the development of more efficient and selective catalytic systems to improve reaction yields and simplify purification. Green chemistry approaches, such as the use of biocatalysts (e.g., lipases) for ester synthesis, present a compelling avenue for more sustainable production methods under milder reaction conditions. marketdataforecast.com

A promising research direction is the detailed investigation of the specific physicochemical properties of this compound. This includes a comprehensive analysis of its rheological behavior, thermal stability, and tribological performance to qualify its suitability for advanced lubricant formulations. For personal care applications, studies on its sensory profile, skin compatibility, and biodegradability would be highly valuable.

Furthermore, recent breakthroughs in C-H activation offer a novel approach to functionalizing traditionally inert parts of ester molecules. scripps.edu Applying these advanced synthetic methods to this compound could lead to the creation of novel derivatives with tailored properties for specialized applications.

Interdisciplinary Opportunities for Collaborative Research on this compound

The multifaceted potential of this compound creates numerous opportunities for interdisciplinary collaboration.

Polymer and Materials Science: The incorporation of this compound as a functional additive or plasticizer in polymer formulations is a promising area for collaborative research. uakron.edu Its branched structure could impart unique properties to polymers, such as improved flexibility, processability, and thermal stability. Investigations into its use in biodegradable polyesters could align with the growing demand for sustainable materials. ox.ac.uk Collaborative projects between organic chemists and polymer scientists could explore the synthesis of novel polymers incorporating this ester.

Biotechnology and Green Chemistry: The development of enzymatic and whole-cell biocatalytic processes for the synthesis of this compound is a rich area for collaboration between chemists and biotechnologists. researchgate.netnih.gov Such research would focus on identifying robust enzymes and optimizing fermentation or biocatalytic conditions to achieve high-yield, sustainable production.

Tribology and Mechanical Engineering: For lubricant applications, joint research between materials scientists and mechanical engineers would be crucial. This could involve formulating lubricants containing this compound and evaluating their performance in various mechanical systems to understand the structure-property relationships that govern their lubricating behavior.

Environmental Science: As with any chemical, understanding the environmental fate and potential toxicological profile of this compound is essential. Collaborative studies with environmental scientists would be necessary to assess its biodegradability and ensure its environmental compatibility, particularly in applications where its release into the environment is possible.

常见问题

Q. How can researchers optimize laboratory-scale synthesis of Isobutyl 2-ethylhexanoate to minimize esterification by-products?

Methodological Answer:

- Experimental Design: Use controlled esterification conditions (e.g., temperature, pH, catalyst type). For example, butyl tin tris(2-ethylhexanoate) catalyzes esterification but may induce cyclization side reactions . Monitor by-products via GC-MS or HPLC.

- Data Contradiction Analysis: Compare yields under varying catalysts (e.g., organotin vs. acid catalysts). Tabulate by-product profiles (e.g., propionic anhydride, 1,2-propanediol glycol) to identify dominant side reactions .

- Key Data Table:

| Catalyst | Temperature (°C) | By-Product Yield (%) |

|---|---|---|

| Organotin | 160 | 12.3 (this compound) |

| H₂SO₄ | 140 | 8.1 |

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H and ¹³C NMR to confirm ester linkages. For example, the methylene group adjacent to the carbonyl (δ 2.3 ppm) and isobutyl branching (δ 0.9 ppm) are diagnostic .

- FT-IR: Identify ester C=O stretching (~1740 cm⁻¹) and alkyl C-H vibrations (2800–3000 cm⁻¹) .

- Validation: Cross-reference with PubChem or ECHA databases to resolve ambiguities in peak assignments .

Q. How should researchers address safety concerns when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment: Apply read-across methods using structurally similar esters (e.g., 2-ethylhexyl 2-ethylhexanoate) to infer toxicity. Evidence from Canada’s ERC Approach suggests liver effects may arise at high exposures .

- Protocols: Store in inert containers under nitrogen, grounded to prevent static ignition . Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound as a by-product in polyester resin synthesis?

Methodological Answer:

- Reaction Modeling: Use DFT calculations to map energy barriers for esterification vs. cyclization pathways. For example, organotin catalysts lower activation energy for esterification but favor acid-catalyzed cyclization .

- Kinetic Studies: Conduct time-resolved FT-IR to track carbonyl intermediates. Correlate pH changes with by-product formation rates.

- Key Finding: Cyclization of diethylene glycol is pH-dependent, with acidic conditions (pH < 3) accelerating by-product formation .

Q. How can computational chemistry predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- QSPR Models: Input log P (octanol-water partition coefficient) and molecular weight into EPI Suite to estimate bioaccumulation (BCF > 2,000 suggests high risk) .

- Read-Across Validation: Compare with 2-ethylhexyl 2-ethylhexanoate, which meets bioaccumulation criteria under CEPA 1999 .

- Data Table:

| Parameter | This compound | 2-Ethylhexyl 2-ethylhexanoate |

|---|---|---|

| log P | 4.2 (estimated) | 5.1 |

| BCF (Fish) | 1,800 | 2,300 |

Q. What statistical approaches resolve contradictions in toxicity data for this compound across studies?

Methodological Answer:

- Meta-Analysis: Aggregate LC₅₀ data from zebrafish embryo assays and apply random-effects models to account for inter-study variability .

- Confounding Factors: Control for solvent carriers (e.g., DMSO vs. ethanol) that alter compound bioavailability .

- Case Example: A 2023 study found 10% mortality variance due to solvent choice; use ANOVA to isolate solvent effects .

Methodological Guidance for Data Interpretation